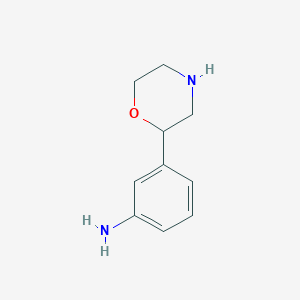
N-Butyl-1H-indol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butyl-1H-indol-2-amine is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. The indole nucleus is a common structural motif in many biologically active compounds, making it an important target for synthetic chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-1H-indol-2-amine typically involves the reaction of indole with butylamine under specific conditions One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone, followed by cyclization to form the indole ring
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-1H-indol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-Butyl-1H-indol-2-one, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
N-Butyl-1H-indol-2-amine has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Butyl-1H-indol-2-amine involves its interaction with various molecular targets. The indole ring can engage in π-π interactions with aromatic amino acids in proteins, influencing biological pathways. The butyl group may enhance the compound’s lipophilicity, affecting its cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
1H-Indole-2-amine: Lacks the butyl group, making it less lipophilic.
N-Methyl-1H-indol-2-amine: Contains a methyl group instead of a butyl group, affecting its chemical properties.
1H-Indole-3-amine: Substitution at the 3-position alters its reactivity and biological activity.
Uniqueness
N-Butyl-1H-indol-2-amine is unique due to the presence of the butyl group, which enhances its lipophilicity and potentially its biological activity. This structural feature distinguishes it from other indole derivatives and may contribute to its specific applications in research and industry.
Properties
CAS No. |
31722-55-1 |
|---|---|
Molecular Formula |
C12H16N2 |
Molecular Weight |
188.27 g/mol |
IUPAC Name |
N-butyl-1H-indol-2-amine |
InChI |
InChI=1S/C12H16N2/c1-2-3-8-13-12-9-10-6-4-5-7-11(10)14-12/h4-7,9,13-14H,2-3,8H2,1H3 |
InChI Key |
WNDBDNFQXOOJHN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=CC2=CC=CC=C2N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Racemic-(3aR,6S,6aR)-4-(tert-butoxycarbonyl)hexahydro-2H-furo[3,2-b]pyrrole-6-carboxylicacid](/img/structure/B13064373.png)




![Tert-butyl 2-oxa-3-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B13064400.png)




![4-Chloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylicacid](/img/structure/B13064426.png)
![tert-butyl 5,5-difluoro-2-[[(1S)-3-[(1R,5S)-3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamoyl]piperidine-1-carboxylate](/img/structure/B13064427.png)
